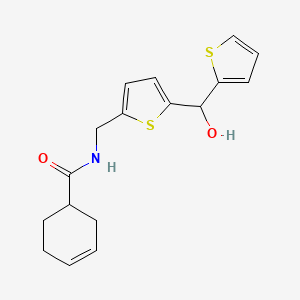

N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

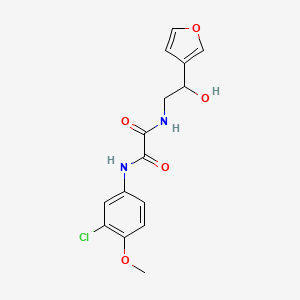

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It is a key building block in many pharmaceuticals and organic materials . The compound you mentioned seems to be a complex derivative of thiophene.

Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The compound you mentioned likely has a more complex structure due to additional functional groups, but without specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, reductions, and metal-catalyzed cross-couplings . The exact reactions that “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents but insoluble in water . The physical and chemical properties of “N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide” would depend on its specific structure.Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Thiophene derivatives, such as the compound , have been reported to possess significant anti-inflammatory properties. These compounds can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. Their mechanism of action may involve the inhibition of pro-inflammatory cytokines or the modulation of key enzymes in the inflammatory process .

Antimicrobial Activity

The structural motif of thiophene is known to confer antimicrobial activity. Research indicates that thiophene derivatives can be effective against a range of microbial pathogens by interfering with bacterial cell wall synthesis or disrupting membrane integrity. This makes them valuable candidates for the development of new antimicrobial agents .

Anticancer Properties

Thiophene-containing compounds have shown promise in anticancer research. They can act as chemotherapeutic agents by inducing apoptosis in cancer cells, inhibiting cell proliferation, or interfering with angiogenesis. The compound could be explored for its potential anticancer activities, possibly leading to novel cancer treatments .

Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are often implicated in diseases. Thiophene derivatives have been identified as potent kinase inhibitors , which could be beneficial in treating conditions like cancer, inflammatory diseases, and more. The compound could be investigated for its ability to inhibit specific kinases with high precision .

Organic Semiconductor Applications

In the field of material science, thiophene derivatives are utilized in the advancement of organic semiconductors . They are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of the compound could be harnessed for creating more efficient electronic devices .

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, and its inhibition is crucial in treating certain infections. Some thiophene derivatives have shown excellent urease inhibition activity. The compound could be studied further to assess its efficacy as a urease inhibitor, which may lead to new treatments for infections caused by urease-producing bacteria .

Mecanismo De Acción

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to block voltage-gated sodium channels , which can lead to analgesic and anesthetic effects.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity . For example, they can inhibit the synthesis of inflammatory mediators, disrupt microbial cell wall synthesis, or interfere with cancer cell proliferation .

Result of Action

Given the broad range of biological activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular level, depending on the specific targets it interacts with .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S2/c19-16(14-7-4-10-21-14)15-9-8-13(22-15)11-18-17(20)12-5-2-1-3-6-12/h1-2,4,7-10,12,16,19H,3,5-6,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOQLXCRPMEYPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2921494.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2921495.png)

![Bis(1-[(3,4-dichlorophenyl)methyl]guanidine), sulfuric acid](/img/structure/B2921496.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2921502.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1,4-benzodioxin-5-yl)amino]acetamide](/img/structure/B2921503.png)